(4,4-Difluoropyrrolidin-2-yl)methanol;4-methylbenzenesulfonic acid
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Overview
Description
(4,4-Difluoropyrrolidin-2-yl)methanol;4-methylbenzenesulfonic acid is a chemical compound that combines a fluorinated pyrrolidine derivative with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropyrrolidin-2-yl)methanol typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the difluoromethylation of pyrrolidine derivatives using difluoromethylation reagents. This process can be carried out under various conditions, including the use of metal-based catalysts or radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The specific conditions and methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoropyrrolidin-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can include a variety of fluorinated derivatives, each with unique properties and potential applications. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(4,4-Difluoropyrrolidin-2-yl)methanol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the development of new materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of (4,4-Difluoropyrrolidin-2-yl)methanol involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can influence its binding affinity and selectivity for specific targets, such as enzymes or receptors. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyrrolidine derivatives and sulfonic acid-containing molecules. Examples include:
- (4-Fluoropyrrolidin-2-yl)methanol
- (4,4-Difluoropyrrolidin-2-yl)methanol
- 4-Methylbenzenesulfonic acid derivatives
Uniqueness
What sets (4,4-Difluoropyrrolidin-2-yl)methanol;4-methylbenzenesulfonic acid apart is the combination of fluorinated pyrrolidine and sulfonic acid groups, which imparts unique chemical and biological properties
Properties
IUPAC Name |
(4,4-difluoropyrrolidin-2-yl)methanol;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9F2NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)1-4(2-9)8-3-5/h2-5H,1H3,(H,8,9,10);4,8-9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAWAVNJCYZIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC1(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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